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Core Content: This in-depth technical guide delves into the biological function of Siderochelin
C, a siderophore involved in microbial iron acquisition. It covers its discovery, biosynthesis,

proposed mechanism of action, and the current understanding of its regulation. Recognizing

the nascent stage of Siderochelin C research, this guide also provides detailed experimental

protocols for its characterization and quantitative analysis, alongside comparative data from

analogous siderophores to contextualize its potential properties.

Introduction to Siderochelin C
Siderochelin C is a microbial siderophore, a small molecule with a high affinity for iron,

produced by various bacteria to scavenge this essential nutrient from their environment. First

isolated from Nocardia sp., it plays a crucial role in the survival and pathogenesis of producing

microorganisms by sequestering iron from the host or environment.[1] The molecular formula of

Siderochelin C is C11H13N3O3.[1] Like other siderophores, its function is critical in iron-

limited conditions, making its biosynthetic and transport pathways potential targets for novel

antimicrobial therapies. Recent studies have successfully identified and characterized the

biosynthetic gene cluster (BGC) responsible for Siderochelin C production, paving the way for

a deeper understanding of its role in microbial physiology.[2][3][4]
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The biosynthetic gene cluster (sid) for Siderochelin C has been identified in Amycolatopsis sp.

WAC04611.[2][5] The cluster contains genes predicted to be involved in the synthesis of the

precursor 3-hydroxypicolinic acid (3-HPA), a polyketide synthase (PKS) module for the

incorporation of methylmalonyl-CoA, and enzymes for the production and incorporation of O-

acetylserine.[2][6] The proposed biosynthetic pathway involves the assembly of these

precursors and subsequent cyclization and tailoring reactions to form the final Siderochelin C
molecule.[2]

Key genes in the sid cluster include:

sidHIJ: Predicted to be involved in 3-HPA biosynthesis.[6]

sidKLMNO: A type I PKS with a predicted methylmalonyl-CoA module.[6]

sidC: Involved in O-acetylserine production.[6]

sidD: A PLP-dependent enzyme.[6]

sidA: A predicted aminotransferase responsible for the conversion of the carboxylate

siderochelin D to the carboxamide siderochelin A/B.[2][5]

sidB: A predicted hydroxylase essential for siderochelin production.[2][5]

The regulation of the sid gene cluster is complex and not yet fully elucidated. However, a GntR-

family transcription factor, SidR3, has been identified as a negative regulator of Siderochelin C
production.[2][3][4] Deletion of sidR3 leads to an increase in siderochelin production, even in

iron-replete conditions.[2]

Caption: Proposed biosynthetic pathway and regulation of Siderochelin C.

Iron Acquisition Mechanism
The precise mechanism of Siderochelin C-mediated iron uptake is yet to be fully elucidated.

However, based on the general principles of siderophore function in bacteria, a multi-step

process is anticipated.

Secretion: Apo-Siderochelin C (iron-free) is secreted by the producing bacterium into the

extracellular environment.
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Iron Chelation: In the extracellular milieu, Siderochelin C binds to ferric iron (Fe³⁺) with high

affinity, forming the Ferro-Siderochelin C complex.

Receptor Recognition and Transport: The Ferro-Siderochelin C complex is recognized by a

specific outer membrane receptor on the bacterial cell surface. This recognition triggers the

active transport of the complex across the outer membrane into the periplasm, a process

that is typically dependent on the TonB-ExbB-ExbD energy-transducing system.

Periplasmic Transport and Inner Membrane Translocation: In the periplasm, a periplasmic

binding protein (PBP) binds the Ferro-Siderochelin C complex and delivers it to an ATP-

binding cassette (ABC) transporter in the inner membrane. The ABC transporter then

translocates the complex into the cytoplasm.

Iron Release: Once inside the cytoplasm, iron is released from the Siderochelin C molecule.

This can occur through reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a lower

affinity, or through enzymatic degradation of the siderophore.

The specific outer membrane receptor, PBP, and ABC transporter involved in Siderochelin C
uptake have not yet been identified.

Caption: Proposed mechanism of Siderochelin C-mediated iron acquisition.

Quantitative Data
As of the time of this writing, specific quantitative data for Siderochelin C, such as its iron-

binding affinity and transport kinetics, are not available in the peer-reviewed literature. To

provide a framework for comparison, the following table summarizes key quantitative

parameters for other well-characterized siderophores. It is important to note that these values

are for comparative purposes only and may not be representative of Siderochelin C.
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Siderophore
Producing
Organism(s)

Iron
Coordination

Stability
Constant (log
β)

pFe³⁺

Siderochelin C

Nocardia sp.,

Amycolatopsis

sp.

Unknown Not Determined Not Determined

Enterobactin

Escherichia coli,

Salmonella

enterica

Catecholate ~49 35.5

Desferrioxamine

B

Streptomyces

pilosus
Hydroxamate 30.6 26.6

Aminochelin
Azotobacter

vinelandii
Catecholamide 41.3 17.6

Petrobactin
Bacillus

anthracis

3,4-

Dihydroxybenzoy

l

~43 30.1

Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the

biological function of Siderochelin C.

Siderophore Production Assay (Chrome Azurol S - CAS
Assay)
This assay is a universal method for detecting and semi-quantifying siderophore production.

Principle: The CAS assay solution contains a complex of iron (Fe³⁺) with the dye Chrome

Azurol S. Siderophores, with their higher affinity for iron, will remove the iron from the dye

complex, resulting in a color change from blue to orange/yellow.

Materials:

CAS agar plates or CAS liquid assay solution
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Bacterial culture of the producing strain (e.g., Amycolatopsis sp. WAC04611)

Iron-depleted and iron-replete growth media

Sterile culture tubes, plates, and micropipette tips

Protocol (Agar Plate Method):

Prepare CAS agar plates as described by Schwyn and Neilands (1987).

Grow the bacterial strain in iron-depleted liquid medium to induce siderophore production.

Spot a small volume (e.g., 10 µL) of the liquid culture onto the center of a CAS agar plate.

Incubate the plate at the optimal growth temperature for the bacterium.

Observe the plate for the formation of an orange or yellow halo around the bacterial growth,

indicating siderophore production.

The diameter of the halo can be measured as a semi-quantitative indication of the amount of

siderophore produced.

Protocol (Liquid Assay Method):

Grow the bacterial strain in iron-depleted liquid medium.

Centrifuge the culture to pellet the cells and collect the supernatant.

Mix a defined volume of the supernatant with CAS assay solution in a microplate well or

cuvette.

Incubate for a set period.

Measure the change in absorbance at 630 nm. A decrease in absorbance indicates

siderophore activity.

A standard curve can be generated using a known siderophore (e.g., desferrioxamine) to

quantify the siderophore production in terms of siderophore equivalents.
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Caption: Workflow for the Chrome Azurol S (CAS) assay.

Determination of Iron-Binding Affinity
5.2.1. Spectrophotometric Titration

Principle: The formation of the Ferro-Siderochelin C complex can be monitored by changes in

the UV-visible absorbance spectrum. By titrating a solution of apo-Siderochelin C with a

solution of Fe³⁺, the stoichiometry and stability constant of the complex can be determined.

Materials:

Purified apo-Siderochelin C

Standardized solution of FeCl₃ or other Fe³⁺ salt

pH buffer

UV-Visible spectrophotometer and cuvettes

Protocol:

Prepare a solution of apo-Siderochelin C of known concentration in a suitable buffer at a

defined pH.

Record the initial UV-Vis spectrum of the apo-siderophore.

Add small, precise aliquots of the standardized Fe³⁺ solution to the siderophore solution.

After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

Continue the titration until no further spectral changes are observed, indicating saturation of

the siderophore with iron.

Analyze the spectral data to determine the stoichiometry of the iron-siderophore complex

and calculate the conditional stability constant at the given pH. By performing the titration at

various pH values, the pH-independent stability constant (β) can be determined.

5.2.2. Isothermal Titration Calorimetry (ITC)
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Principle: ITC directly measures the heat released or absorbed during a binding event. This

allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH)

and entropy (ΔS) of the binding reaction in a single experiment.

Materials:

Purified apo-Siderochelin C

Standardized solution of Fe³⁺

Isothermal titration calorimeter

Matched buffer for both siderophore and iron solutions

Protocol:

Prepare solutions of apo-Siderochelin C and Fe³⁺ in the same, degassed buffer.

Load the apo-Siderochelin C solution into the sample cell of the ITC instrument.

Load the Fe³⁺ solution into the titration syringe.

Perform a series of small, sequential injections of the Fe³⁺ solution into the sample cell while

monitoring the heat change.

The resulting data (a plot of heat change per injection versus the molar ratio of iron to

siderophore) is fitted to a binding model to determine the thermodynamic parameters of the

interaction.

Iron Uptake Assay
Principle: This assay measures the ability of bacterial cells to take up iron mediated by a

siderophore. The use of radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) allows for sensitive and quantitative

measurement of iron transport.

Materials:

Bacterial strain of interest
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Iron-depleted growth medium

Purified Siderochelin C

Radiolabeled iron (e.g., ⁵⁵FeCl₃)

Scintillation counter and scintillation fluid

Protocol:

Grow the bacterial strain in iron-depleted medium to induce the expression of siderophore

uptake systems.

Resuspend the cells in fresh, iron-depleted medium to a defined cell density.

Prepare the ⁵⁵Fe-Siderochelin C complex by incubating ⁵⁵FeCl₃ with an excess of

Siderochelin C.

Initiate the uptake experiment by adding the ⁵⁵Fe-Siderochelin C complex to the cell

suspension.

At various time points, take aliquots of the cell suspension and rapidly filter them through a

membrane filter to separate the cells from the medium.

Wash the filters with a wash buffer to remove any non-specifically bound radioactivity.

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using

a scintillation counter.

The rate of iron uptake can be calculated from the increase in cell-associated radioactivity

over time.

Potential Applications in Drug Development
The vital role of siderophore-mediated iron acquisition in the survival and virulence of many

pathogenic bacteria makes it an attractive target for the development of novel antimicrobial

agents.
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"Trojan Horse" Strategy: Siderochelin C or its synthetic analogs could be conjugated to

antibiotic molecules. The resulting conjugate would be actively transported into the bacterial

cell via the siderophore uptake system, delivering a high concentration of the antibiotic

directly to its intracellular target. This approach has the potential to overcome outer

membrane permeability barriers and increase the efficacy of existing antibiotics against

multidrug-resistant bacteria.

Inhibition of Siderochelin C Biosynthesis or Transport: Targeting the enzymes involved in

the biosynthesis of Siderochelin C or its transport proteins could effectively starve the

bacteria of iron, thereby inhibiting their growth and virulence. This represents a novel

antivirulence strategy that may be less prone to the development of resistance compared to

traditional bactericidal or bacteriostatic antibiotics.

Conclusion
Siderochelin C is an important siderophore whose biological function is beginning to be

unraveled. The recent identification of its biosynthetic gene cluster has provided significant

insights into its production and regulation. While specific quantitative data on its iron-binding

and transport properties are still lacking, the experimental protocols outlined in this guide

provide a clear path for future research in this area. A comprehensive understanding of the

Siderochelin C-mediated iron acquisition system will not only enhance our knowledge of

microbial iron metabolism but also open new avenues for the development of targeted

antimicrobial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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